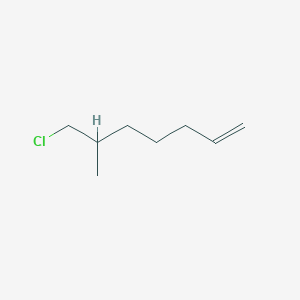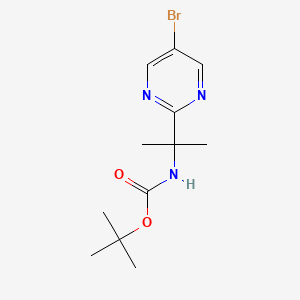![molecular formula C26H29NO3 B15329273 Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- CAS No. 135672-64-9](/img/structure/B15329273.png)
Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- is a chemical compound with the molecular formula C26H29NO3 and a molecular weight of 403.513 g/mol . This compound is known for its unique structure, which includes a hexanoic acid backbone with a 6-[[(4-methoxyphenyl)diphenylmethyl]amino] substitution. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- typically involves the reaction of 4-methoxyphenyl-diphenylmethanol with hexanoic acid in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- shares similarities with other substituted hexanoic acids and amino acids.
- Compounds such as 6-aminohexanoic acid and 6-(4-methoxyphenyl)hexanoic acid have related structures and properties .
Uniqueness
What sets Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
135672-64-9 |
|---|---|
Formule moléculaire |
C26H29NO3 |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H29NO3/c1-30-24-18-16-23(17-19-24)26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)27-20-10-4-9-15-25(28)29/h2-3,5-8,11-14,16-19,27H,4,9-10,15,20H2,1H3,(H,28,29) |
Clé InChI |
YYZROKUODOUJKO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


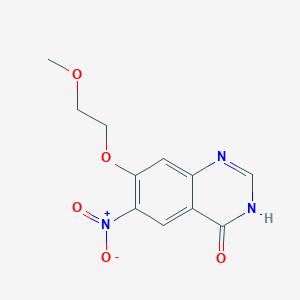
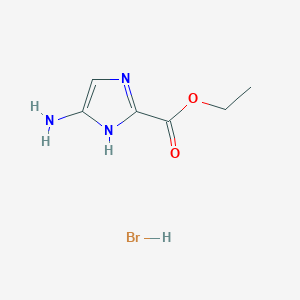
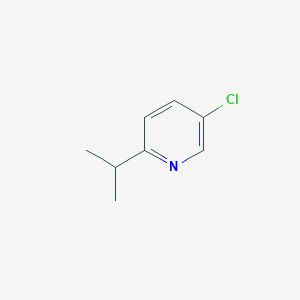


![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B15329225.png)
![5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine](/img/structure/B15329228.png)

![4-Chloro-2-(trifluoromethyl)benzo[g]quinazoline](/img/structure/B15329239.png)
![3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde](/img/structure/B15329242.png)

